molecular formula C22H47N5O21S2 B7827423 4-amino-N-[(1R,3S,4R,5S)-5-amino-2-[(3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid

4-amino-N-[(1R,3S,4R,5S)-5-amino-2-[(3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid

Cat. No.: B7827423
M. Wt: 781.8 g/mol
InChI Key: FXKSEJFHKVNEFI-CLWRCXGWSA-N
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Description

The compound 4-amino-N-[(1R,3S,4R,5S)-5-amino-2-[(3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid is a highly functionalized molecule characterized by:

  • Molecular formula: C₂₁H₄₁N₅O₁₂ (sulfuric acid salt) .
  • Structural features: Multiple amino (-NH₂), hydroxyl (-OH), and oxane (cyclic ether) groups, with a cyclohexyl backbone substituted with two distinct oxane-derived moieties .

Properties

IUPAC Name

4-amino-N-[(1R,3S,4R,5S)-5-amino-2-[(3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4)/t6-,7+,8?,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19?,21?,22?;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKSEJFHKVNEFI-CLWRCXGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](C([C@@H]1NC(=O)C(CCN)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47N5O21S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39831-55-5
Record name Amikacin bis(sulphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound is a complex organic molecule with significant potential for biological activity. This article aims to elucidate its biological properties based on available research findings and data.

Chemical Structure and Properties

The compound is characterized by its intricate structure which includes multiple amino and hydroxy functional groups. Its IUPAC name is:

(2S)4aminoN[(1R,2S,3S,4R,5S)5amino2[(3R,4S,5S,6R)4amino3,5dihydroxy6(hydroxymethyl)oxan2yl]oxy4[(3R,4S,5S,6R)6(aminomethyl)3,4,5trihydroxyoxan2yl]oxy3hydroxycyclohexyl]2hydroxybutanamide(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

Key Properties

PropertyValue
Molecular Weight585.6 g/mol
XLogP3-AA-7.9
Hydrogen Bond Donor13
Hydrogen Bond Acceptor17
Rotatable Bonds10

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity , particularly against Gram-positive and Gram-negative bacteria. This is primarily attributed to its ability to disrupt bacterial protein synthesis by binding to the ribosomal subunit similar to other aminoglycosides like amikacin .

Case Study: Efficacy Against Resistant Strains

A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option in antibiotic-resistant infections. The compound demonstrated significant bactericidal activity in vitro with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Antiviral Activity

Emerging evidence suggests that the compound may also possess antiviral properties . It has shown potential in inhibiting viral replication in certain models of viral infections. For instance, it was effective against some strains of influenza virus in cell culture studies .

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that the compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways. In vitro assays demonstrated that the compound could significantly reduce cell viability in breast cancer and leukemia cell lines .

The biological activity of this compound is largely attributed to its structural features:

  • Amino Groups : These facilitate binding interactions with biological macromolecules.
  • Hydroxy Groups : Contribute to solubility and interaction with cellular membranes.
  • Cyclohexyl and Oxane Moieties : Provide structural stability and enhance bioactivity through conformational flexibility.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibiotic Development : The compound's structure suggests potential as a precursor or derivative in the development of aminoglycoside antibiotics. Its multiple amino and hydroxyl groups can interact with bacterial ribosomes to inhibit protein synthesis . Research has indicated that modifications to the aminoglycoside backbone can enhance antibacterial activity and reduce toxicity.
  • Drug Delivery Systems : The amphiphilic nature of this compound allows it to be utilized in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability . This application is particularly relevant in cancer therapy where targeted delivery is crucial.
  • Enzyme Inhibition : Studies have shown that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, modifications can lead to effective inhibitors of glycosidases or kinases that are critical in various diseases .

Biochemical Research

  • Glycosylation Studies : The presence of multiple hydroxyl groups makes this compound suitable for studying glycosylation processes in cells. It can serve as a substrate for glycosyltransferases to explore enzyme specificity and activity .
  • Cell Signaling Pathways : The structural features may allow this compound to participate in cell signaling pathways by mimicking natural substrates or acting as competitive inhibitors. This could be useful in understanding mechanisms of action for various signaling molecules .

Case Study 1: Antibiotic Efficacy

A study investigated the efficacy of structurally similar aminoglycosides against resistant strains of bacteria. The results indicated that modifications at specific positions on the sugar moiety significantly enhanced antibacterial activity while minimizing nephrotoxicity .

Case Study 2: Drug Delivery Efficiency

In a recent experiment involving nanoparticle formulations containing this compound, researchers observed improved delivery efficiency of chemotherapeutic agents to tumor cells compared to traditional methods. The study highlighted the importance of the compound's amphiphilic properties in enhancing cellular uptake .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexyl-Oxane Scaffolds

Compound A :
  • Name: (2R,4S,5S)-5-(N-tertbutoxycarbonyl)amino-2-(N-tertbutoxycarbonyl)aminomethyl-4-(4-nitrophenyl)-1,3-dioxane .
  • Molecular formula : C₂₁H₃₁N₃O₈.
  • Key differences: Replaces amino/hydroxy groups with tert-butoxycarbonyl (Boc) protecting groups. Contains a nitro (NO₂) substituent on the phenyl ring, enhancing electrophilicity. Melting point: 84–86°C (vs. unrecorded for the target compound).
Compound B :
  • Name: (2R,4S,5S)-5-(N-acetyl)amino-2-(N-acetyl)aminomethyl-4-(4-nitrophenyl)-1,3-dioxane .
  • Molecular formula : C₁₅H₁₉N₃O₆.
  • Key differences :
    • Acetyl groups replace Boc groups, reducing steric bulk.
    • Lower molecular weight (337.3 g/mol vs. 555.3 g/mol for the target).
    • Melting point : 45–47°C, indicating reduced crystallinity compared to Compound A.
Target Compound :
  • Advantages: Free amino/hydroxy groups enable direct participation in biological interactions (e.g., enzyme binding) without requiring deprotection . Sulfuric acid salt form enhances aqueous solubility, critical for pharmacokinetics .

Functional Group Variations in Amide Derivatives

Compound C :
  • Name: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide .
  • Key differences: Features a hexane backbone with diphenyl and phenoxy substituents. Includes a tetrahydropyrimidinone ring, conferring rigidity absent in the target compound.
Compound D :
  • Name: (2S)-4-Amino-N-[(1R,2S,3S,4R,5S)-5-Amino-4-[(2R,3R,6S)-3-Amino-6-(Aminomethyl)Oxan-2-Yl]Oxy-2-[(2S,3R,4R,5S,6R)-3,4-Diamino-5-Hydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxy-3-Hydroxycyclohexyl]-2-Hydroxybutanamide .
  • Key similarities: Shares the cyclohexyl-oxane scaffold and multiple amino/hydroxy groups. Differs in oxane substitution patterns (e.g., additional diamino groups).

Data Table: Comparative Analysis

Property Target Compound Compound A Compound B Compound D
Molecular formula C₂₁H₄₁N₅O₁₂·H₂SO₄ C₂₁H₃₁N₃O₈ C₁₅H₁₉N₃O₆ C₂₀H₃₈N₆O₁₁
Molecular weight (g/mol) 555.3 (base) + 98.1 (H₂SO₄) 477.5 337.3 538.5
Key functional groups Amino, hydroxy, oxane Boc-protected amino, nitro Acetyl-protected amino, nitro Diamino, hydroxy, oxane
Melting point Not reported 84–86°C 45–47°C Not reported
Solubility High (sulfate salt) Moderate (organic solvents) Moderate (organic solvents) Likely moderate

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